Testosterone ketolaurate
Overview
Description
It is a testosterone ester introduced in 1956 and marketed under brand names such as Androdurin and Testosid-Depot . This compound is used primarily for its anabolic and androgenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone ketolaurate is synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl group of testosterone and the carboxyl group of lauric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Testosterone ketolaurate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Testosterone ketolaurate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and to study the effects of androgens on muscle growth and development.
Industry: Employed in the formulation of pharmaceutical products for androgen replacement therapy
Mechanism of Action
Testosterone ketolaurate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male secondary sexual characteristics and muscle growth. The compound is hydrolyzed in the body to release active testosterone, which then exerts its physiological effects .
Comparison with Similar Compounds
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
Comparison: Testosterone ketolaurate is unique due to its specific ester chain, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, this compound has a different release profile and duration of action, making it suitable for specific therapeutic applications .
Properties
CAS No. |
5874-98-6 |
---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate |
InChI |
InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
LTGBMQYUNNUCHA-DQUDHZTESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance |
Solid powder |
5874-98-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Testosterone ketolaurate; Testosteroni ketolauras; Testosterone ketolaurate; Testosterone 3-oxododecanoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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